silane CAS No. 131297-16-0](/img/structure/B14276379.png)
[(1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl)oxy](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl)oxysilane is a chemical compound known for its unique structural properties and applications in various fields. This compound features a hexafluoro-phenyl group attached to a trimethylsilyl ether, making it a valuable reagent in organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl)oxysilane typically involves the reaction of hexafluoroacetone with phenylmagnesium bromide to form the intermediate, followed by the reaction with trimethylsilyl chloride. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture and air from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl)oxysilane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding silanols or reduction to form silanes.
Hydrolysis: In the presence of water or aqueous acids, it can hydrolyze to form hexafluoro-phenylpropanol and trimethylsilanol.
Common Reagents and Conditions
Nucleophiles: Such as halides, alkoxides, and amines.
Oxidizing Agents: Such as hydrogen peroxide or peracids.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
Hexafluoro-phenylpropanol: From hydrolysis.
Trimethylsilanol: From hydrolysis.
Various substituted products: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl)oxysilane has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing hexafluoro-phenyl groups into organic molecules.
Material Science: Utilized in the development of fluorinated materials with unique properties.
Biological Studies: Employed in the synthesis of bioactive compounds and drug development.
Industrial Applications: Used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl)oxysilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The hexafluoro-phenyl group imparts unique electronic properties, making it a versatile reagent in organic synthesis. The trimethylsilyl group can be easily removed or replaced, allowing for further functionalization of the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl)oxysilane
- (1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl)oxysilane
- (1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl)oxysilane
Uniqueness
(1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl)oxysilane is unique due to its specific combination of hexafluoro-phenyl and trimethylsilyl groups, which provide distinct reactivity and stability. This makes it particularly useful in applications requiring high thermal and chemical stability.
Eigenschaften
CAS-Nummer |
131297-16-0 |
|---|---|
Molekularformel |
C12H14F6OSi |
Molekulargewicht |
316.31 g/mol |
IUPAC-Name |
(1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C12H14F6OSi/c1-20(2,3)19-10(11(13,14)15,12(16,17)18)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI-Schlüssel |
WWNOPASIUVHDIA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(C1=CC=CC=C1)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




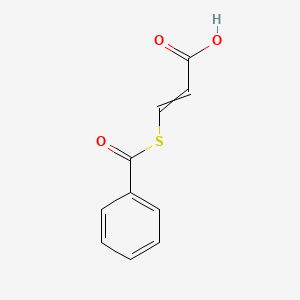

![1,1'-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol)](/img/structure/B14276328.png)
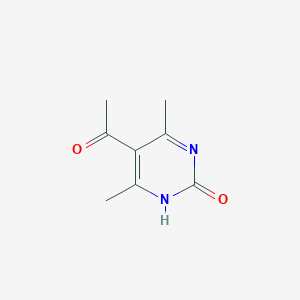
![N,N-Bis(4-methoxyphenyl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14276343.png)
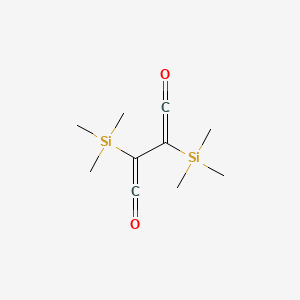
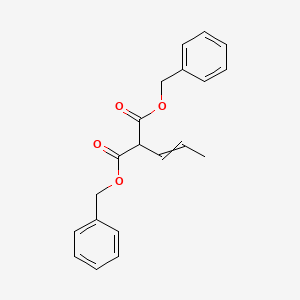
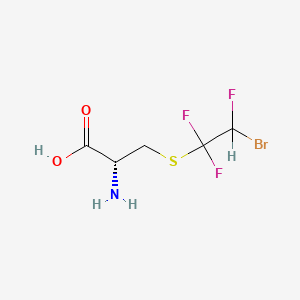
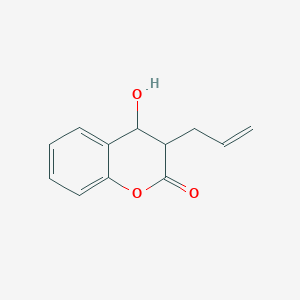
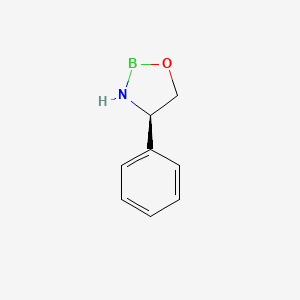
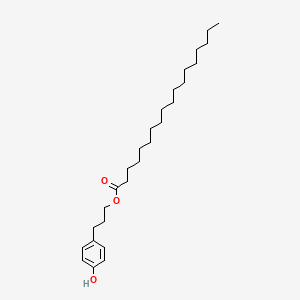
![N-tert-Butyl-N'-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea](/img/structure/B14276376.png)
